N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide
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Overview
Description
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxetane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The oxetane ring can be introduced through a [3+2] cycloaddition reaction involving vinyl azides and cyanamide under microwave or visible light-mediated conditions . The final step involves the sulfonation of the oxetane ring to introduce the sulfonamide group, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines from the sulfonamide group.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The difluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(trifluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide
- N-[[1-(chloromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide
- N-[[1-(bromomethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide
Uniqueness
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts enhanced stability and lipophilicity compared to its analogs. This makes it a valuable compound for drug development and other applications where stability and bioavailability are crucial.
Properties
IUPAC Name |
N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O3S/c9-8(10)13-2-1-11-7(13)3-12-17(14,15)6-4-16-5-6/h1-2,6,8,12H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTHORBLOGLEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)NCC2=NC=CN2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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